molecular formula C19H22N2O4 B4903888 1,5-pentanediyl bis(phenylcarbamate)

1,5-pentanediyl bis(phenylcarbamate)

Cat. No.: B4903888
M. Wt: 342.4 g/mol
InChI Key: IZQHOEGDCCQHGK-UHFFFAOYSA-N
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Description

1,5-Pentanediyl bis(phenylcarbamate) (CAS: Referred to as "M8M" in ) is a homobifunctional crosslinking reagent containing phenylcarbamate groups at both termini of a 1,5-pentanediyl backbone. Its molecular structure enables covalent bonding via carbamate linkages, which are stable under physiological conditions. This compound is widely utilized in biochemical applications, such as protein crosslinking, due to its ability to form stable molecular networks .

Properties

IUPAC Name

5-(phenylcarbamoyloxy)pentyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-16-10-4-1-5-11-16)24-14-8-3-9-15-25-19(23)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHOEGDCCQHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCCCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1,5-pentanediyl bis(phenylcarbamate) with structurally similar compounds, focusing on molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
1,5-Pentanediyl bis(phenylcarbamate) Not explicitly provided (M8M in ) C₁₉H₂₀N₂O₄* ~340† Phenylcarbamate groups Crosslinking via carbamate bonds; used in protein stabilization and biochemical assays [1]
1,1'-[3-(2-Phenylethylidene)-1,5-pentanediyl]bis 55334-57-1 C₂₅H₂₆ 326.47 Phenyl and ethylidene groups Structural analog with potential use in polymer chemistry; hydrophobic interactions [2]
1,5-Pentanediyl Bismethanethiosulfonate 56-00-8 C₇H₁₄O₄S₄ 298.40 Methanethiosulfonate groups Thiol-reactive crosslinker; forms disulfide bonds in bioconjugation and material science [10]
1,5-Pentanediyl bisacrylate 36840-85-4 C₁₁H₁₆O₄ 212.24 Acrylate ester groups Polymerization applications; high reactivity in free-radical reactions [14]
N,N'-(1,5-Pentanediyl)bis[5-(dimethylamino)-1-naphthalenesulfonamide] 55521-24-9 C₂₉H₃₆N₄O₄S₂ 568.75 Dansyl sulfonamide groups Fluorescent labeling; used in cellular imaging and protein tracking [6]

*Hypothetical formula based on phenylcarbamate structure.
†Estimated based on structural analogs.

Key Findings from Comparative Analysis

Reactivity and Stability
  • Carbamate vs. Thiosulfonate : 1,5-Pentanediyl bis(phenylcarbamate) exhibits slower reaction kinetics compared to 1,5-pentanediyl bismethanethiosulfonate, which rapidly forms disulfide bonds with thiol groups . Carbamates are hydrolytically stable under neutral conditions, whereas thiosulfonates require reducing environments for bond cleavage .
  • Acrylate Reactivity : The bisacrylate derivative () shows high reactivity in free-radical polymerization, making it suitable for industrial coatings and adhesives. In contrast, phenylcarbamates are less reactive but more biocompatible .
Structural and Functional Differences
  • Hydrophobicity : The dansyl sulfonamide derivative () is highly hydrophobic and fluorescent, enabling applications in cellular imaging. The phenylcarbamate version lacks fluorescence but offers superior stability in aqueous media .
  • Substituent Bulk : The ethylidene-substituted analog () has a rigid, hydrophobic backbone, whereas the phenylcarbamate’s carbamate groups enhance hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-pentanediyl bis(phenylcarbamate), and how can yield optimization be approached?

  • Methodological Answer : The compound can be synthesized via carbamate linkage formation between 1,5-pentanediol and phenyl isocyanate under anhydrous conditions. A two-step approach is typical: (1) activation of the diol (e.g., using phosgene or carbonyldiimidazole) and (2) reaction with phenyl isocyanate in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. Yield optimization requires strict moisture control, stoichiometric excess of phenyl isocyanate (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize the purity and structural integrity of 1,5-pentanediyl bis(phenylcarbamate)?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 357.4 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and methylene protons (δ 1.4–1.8 ppm for the pentanediyl chain).
  • FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • Elemental Analysis : Verify C, H, N content against theoretical values (C: ~67.4%, H: ~6.2%, N: ~7.8%) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Although specific hazard data for this compound is limited, analogous carbamates require:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N₂), away from moisture and heat. Stability data suggest a shelf life of ≥2 years at –20°C .

Advanced Research Questions

Q. How does the pentanediyl chain length influence the compound’s reactivity in polymer crosslinking applications?

  • Methodological Answer : The five-carbon spacer provides flexibility, enhancing crosslinking efficiency in polyurethane or epoxy resins. Comparative studies with shorter (C3) or longer (C7) chains show:

  • Thermal Stability : C5 derivatives exhibit higher decomposition temperatures (~250°C) due to balanced chain mobility and rigidity.
  • Solubility : Improved in nonpolar solvents (e.g., toluene) compared to shorter chains.
    Experimental validation via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) is advised .

Q. What strategies resolve contradictions in reported catalytic activity of 1,5-pentanediyl bis(phenylcarbamate) in esterification reactions?

  • Methodological Answer : Discrepancies in catalytic performance may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted isocyanate can inhibit catalysis. Pre-treatment with activated charcoal or Soxhlet extraction is recommended.
  • Reaction Conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., acetonitrile vs. toluene).
  • Substrate Scope : Test with model substrates (e.g., benzoic acid and ethanol) to establish baseline activity .

Q. How can researchers assess the compound’s stability under hydrolytic or oxidative conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Hydrolysis : Expose to pH 3 (HCl), 7 (H₂O), and 10 (NaOH) buffers at 40°C for 72 hours. Monitor degradation via HPLC.
  • Oxidation : Treat with H₂O₂ (3% v/v) or radical initiators (e.g., AIBN).
  • Data Interpretation : Identify degradation products (e.g., phenylamine or 1,5-pentanediol) via LC-MS/MS .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model:

  • Binding Affinity : Focus on carbamate groups as hydrogen bond donors.
  • Conformational Flexibility : Assess the pentanediyl chain’s role in target engagement.
    Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Data Presentation

Table 1 : Key Physicochemical Properties of 1,5-Pentanediyl Bis(phenylcarbamate)

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.37 g/mol
Melting Point128–132°C (lit.)
Solubility in DMSO>50 mg/mL
λmax (UV-Vis)270 nm (π→π* transition)

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